
Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound features a tert-butyl group, a difluorophenyl group, and a formyl group attached to a piperazine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with 2,6-difluoro-4-formylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Tert-butyl 4-(2,6-difluoro-4-carboxyphenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(2,6-difluoro-4-hydroxymethylphenyl)piperazine-1-carboxylate.
Substitution: Tert-butyl 4-(2,6-difluoro-4-(substituted)phenyl)piperazine-1-carboxylate.
科学的研究の応用
Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological macromolecules, enhancing its binding affinity and specificity. The difluorophenyl group can participate in hydrophobic interactions, while the formyl group can form hydrogen bonds with target proteins, modulating their activity.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both difluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate for the synthesis of diverse organic compounds and pharmaceuticals.
特性
分子式 |
C16H20F2N2O3 |
|---|---|
分子量 |
326.34 g/mol |
IUPAC名 |
tert-butyl 4-(2,6-difluoro-4-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20F2N2O3/c1-16(2,3)23-15(22)20-6-4-19(5-7-20)14-12(17)8-11(10-21)9-13(14)18/h8-10H,4-7H2,1-3H3 |
InChIキー |
QKFJVWJPEXLXPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


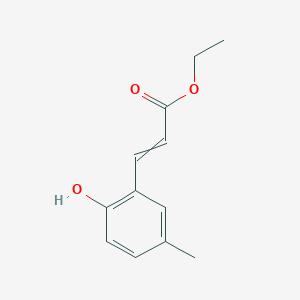

![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
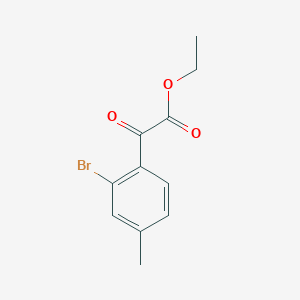

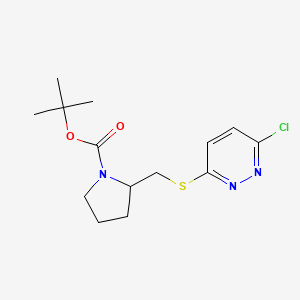
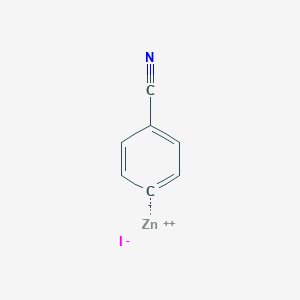
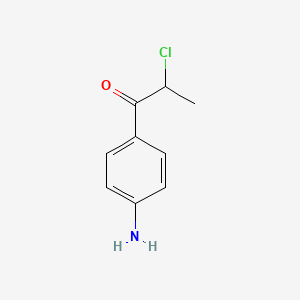
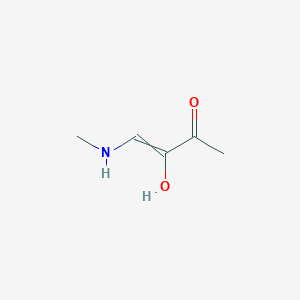
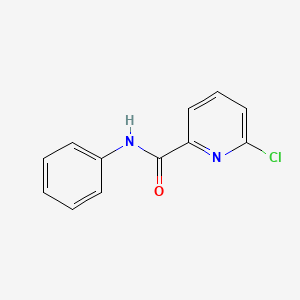
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
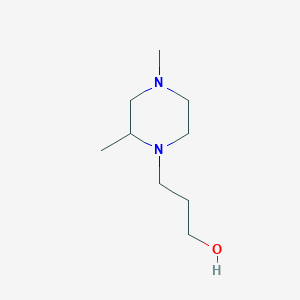
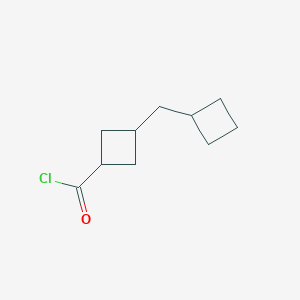
![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)
